(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
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Overview
Description
(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol: is a chiral compound featuring a triazole ring attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methyl-1H-1,2,3-triazole.
Addition Reaction: The triazole is then subjected to an addition reaction with an appropriate chiral epoxide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Utilizing batch reactors to control the reaction conditions precisely.
Continuous Flow Chemistry: Implementing continuous flow reactors for large-scale production to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Thionyl chloride (SOCl₂) or tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products
Oxidation: Formation of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethanone.
Reduction: Formation of (1S)-1-(1-methyl-1,2-dihydro-1H-1,2,3-triazol-5-yl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
- (1S)-1-(1-methyl-1H-1,2,3-triazol-3-yl)ethan-1-ol
- (1S)-1-(1-methyl-1H-1,2,3-triazol-2-yl)ethan-1-ol
Uniqueness
(1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol: is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with biological targets. This distinct structure may confer unique properties compared to its isomers and analogs.
Properties
IUPAC Name |
(1S)-1-(3-methyltriazol-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4(9)5-3-6-7-8(5)2/h3-4,9H,1-2H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIPOMBZIGUJIZ-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=NN1C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=NN1C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1846687-41-9 |
Source
|
Record name | (1S)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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